molecular formula C22H24N4O3 B2880529 Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate CAS No. 1024445-53-1

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate

Cat. No.: B2880529
CAS No.: 1024445-53-1
M. Wt: 392.459
InChI Key: AWKYHHBKLCXFCC-UHFFFAOYSA-N
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Description

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Biological Activity

Ethyl 4-((1-(2-pyridylmethyl)indol-2-YL)carbonyl)piperazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Anticancer Properties

Research indicates that compounds with indole and piperazine structures exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting moderate potency compared to standard chemotherapeutics .

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Specifically, the compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. In vitro studies revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 1: Breast Cancer Inhibition

In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 64 µg/mL, the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .

Summary of Research Findings

Activity Cell Line/Organism IC50/MIC Mechanism
AnticancerMCF-7~15 µMApoptosis induction via caspases
AntimicrobialStaphylococcus aureus64 µg/mLInhibition of bacterial growth
AntimicrobialEscherichia coli128 µg/mLInhibition of bacterial growth

Properties

IUPAC Name

ethyl 4-[1-(pyridin-2-ylmethyl)indole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-29-22(28)25-13-11-24(12-14-25)21(27)20-15-17-7-3-4-9-19(17)26(20)16-18-8-5-6-10-23-18/h3-10,15H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKYHHBKLCXFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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